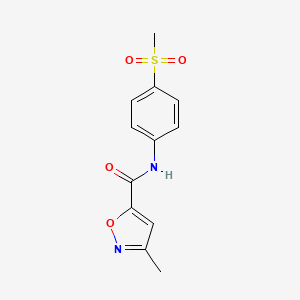
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide” is a synthetic compound that belongs to the isoxazole family. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular weight of “3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide” is 280.3. The structure of these compounds was characterized by mass spectra, 1H NMR, infrared, and single crystal X-ray diffraction .Chemical Reactions Analysis
Isoxazole synthesis often involves (3 + 2) cycloaddition reaction . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide” were characterized by mass spectra, 1H NMR, infrared, and elemental analysis .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors and Antioxidant Activity A study by Alexiou and Demopoulos (2010) describes the design, synthesis, and in vitro activity of a series of substituted benzenesulfonamides, which are aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds are related to the chemotype of 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide and are explored for their potential in mitigating long-term diabetic complications due to their ARI activity and potent antioxidant potential in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).
Class III Antiarrhythmic Activity Ellingboe et al. (1992) reported on the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting selected compounds with potent activity and devoid of effects on conduction both in vitro and in vivo. This research points to the structural relevance of the methylsulfonylphenyl isoxazole motif in developing therapeutic agents for arrhythmia (Ellingboe et al., 1992).
Isoxazole Chemistry and Synthesis Research by Balasubramaniam, Mirzaei, and Natale (1990) explores the metalation and electrophilic quenching of isoxazoles bearing electron withdrawing groups, demonstrating a synthetically useful method for producing thioalkyl derivatives. This study underscores the utility of isoxazole frameworks in organic synthesis, particularly in the functionalization and diversification of isoxazole-based compounds (Balasubramaniam, Mirzaei, & Natale, 1990).
Insecticidal Activity Yu et al. (2009) prepared a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and explored their insecticidal activity, demonstrating the potential of isoxazole derivatives in agricultural applications. The study illustrates the chemoselective nucleophilic chemistry of these compounds and evaluates their efficacy against various insect pests (Yu et al., 2009).
Cancer Research Shaw et al. (2012) investigated a new series of N-phenyl-5-carboxamidyl isoxazoles for their anticancer activity, particularly against colon cancer. The research highlights one derivative's significant activity against mouse colon tumor cells and its mechanism involving the inhibition of JAK3/STAT3 signaling pathways, indicating the potential of isoxazole derivatives as chemotherapeutic agents (Shaw et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-(4-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-11(18-14-8)12(15)13-9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRHSWFJHVXELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)
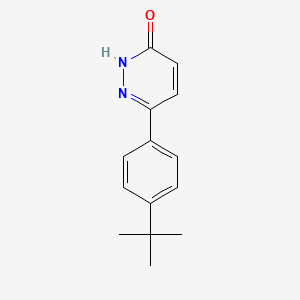

![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)
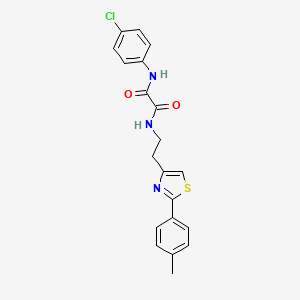
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2437478.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2437479.png)

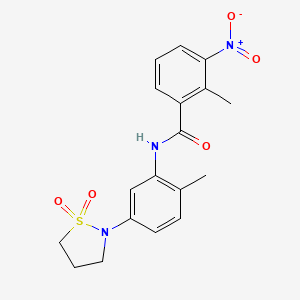
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)
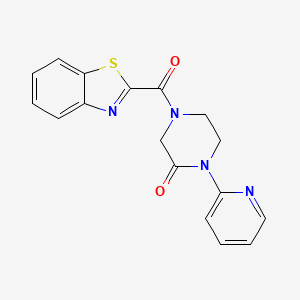
![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)
![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)